4-(1h-1,2,4-Triazol-3-yl)benzaldehyde
Description
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-5-7-1-3-8(4-2-7)9-10-6-11-12-9/h1-6H,(H,10,11,12) |
InChI Key |
IPWCVHKXWLUILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Purification Techniques
- Vacuum distillation is used to remove volatile solvents post-reaction.
- Recrystallization from solvents such as ethanol, DMF/water mixtures, or addition of ice water to precipitate the product is common.
- Column chromatography may be employed for further purification, especially when side products are present.
Characterization Methods
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR confirms the aldehyde proton signal near 10 ppm and triazole ring protons; ^13C NMR identifies carbon resonances of the aldehyde and aromatic carbons.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Provides unambiguous structural confirmation, especially useful for determining the position of the triazole substitution and hydrogen bonding networks.
- Thin-Layer Chromatography (TLC) : Used for reaction monitoring.
Research Findings and Data Summary
Yield and Efficiency Comparison of Synthetic Routes
| Synthetic Route | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step from ethyl 4-fluorobenzoate | NaH/DMSO, NaBH4/THF, PCC/CH2Cl2 | 48–77 (per step) | Established, moderate yields | Multi-step, moderate overall yield |
| Direct nucleophilic substitution | 1,2,4-triazole, K2CO3, DMF, 80–100 °C | 50–70 | Simpler, fewer steps | Longer reaction time |
| Cyclization from amidines/imidates | PTSA catalyst, PEG solvent, mild conditions | Up to 92 | High yield, eco-friendly | May require precursor synthesis |
| Oxidative cyclization of hydrazones | SeO2, mild conditions | High | Efficient for fused triazoles | Limited to specific substrates |
Mechanistic Insights
- Nucleophilic aromatic substitution proceeds via displacement of halogen by the triazole anion.
- Reduction and oxidation steps allow functional group interconversion to aldehyde.
- Cyclization routes involve acid-catalyzed condensation and oxidative cyclization forming the triazole ring.
- Catalysts such as p-toluenesulfonic acid play dual roles as acid catalyst and Lewis acid to facilitate cyclization.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-Triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 4-(1H-1,2,4-Triazol-3-yl)benzoic acid.
Reduction: 4-(1H-1,2,4-Triazol-3-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
It appears that the specific applications of the compound "4-(1h-1,2,4-Triazol-3-yl)benzaldehyde" are not detailed in the provided search results. However, the search results do provide information regarding the uses of related compounds, such as triazoles and triazole derivatives, in various scientific and industrial applications.
General Applications of Triazoles
Triazoles, which are nitrogen-containing heterocycles, have uses in medicinal chemistry, drug discovery, agrochemicals, and material sciences . They exhibit various biological properties, including antibacterial, antimicrobial, antifungal, anticancer, antimycotic, antinociceptive, antioxidant, anticonvulsant, antiviral, anti-inflammatory, and analgesic activities .
Triazole compounds are used as building blocks in the synthesis of drugs, agrochemicals, dyes, and pharmaceuticals . They are also useful as corrosion inhibitors, stabilizers in polymers, and ligands in coordination chemistry . Furthermore, triazoles are utilized in the creation of materials with unique properties, such as conducting polymers and sensors .
Triazole Derivatives and their Applications
- Anticonvulsant Activity Some 1,2,4-triazole-3-thiones have demonstrated potential as anticonvulsant drug candidates, with their mechanism of action dependent on voltage-gated sodium channels inhibition .
- Anticancer Applications 1,2,4-triazole benzoic acid hybrids have been synthesized and evaluated for their cytotoxic activity against MCF-7 and HCT-116 cancer cell lines . Certain hybrids have shown potent inhibitory activities and weak cytotoxic effects toward normal cells, suggesting their potential as anticancer molecules .
- Schiff Bases Schiff bases derived from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione have various applications due to their extensive biological properties .
- Nonlinear Optical Applications Triazole compounds hold promise for nonlinear optical (NLO) applications in fields such as biophysics, chemical dynamics, surface interface presentations, medicine, materials, and nuclear sciences .
- Cosmetics Experimental design techniques can optimize the formulation development process of cosmetics .
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-Triazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs . The molecular targets and pathways involved vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Positional Isomerism
Key Example : 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (Positional Isomer)
- Structural Difference : The triazole nitrogen positions differ (3-yl vs. 1-yl substitution), altering hydrogen-bonding capacity and dipole moments.
- Synthetic Routes : Both isomers are synthesized via condensation, but the 1-yl isomer requires distinct precursors (e.g., hydrazinecarbodithioic acid derivatives) .
- Physicochemical Properties :
1,2,3-Triazole Derivatives
Examples : Compounds 7–10 from (e.g., 4-iodobenzyl-substituted triazoles)
- Structural Differences :
- 1,2,3-Triazole core vs. 1,2,4-triazole.
- Substituents on the benzyl group (e.g., iodo, fluoro, chloro) modulate electronic effects.
- Synthetic Efficiency: Yields for 1,2,3-triazoles range from 73% to 87% under Cu-catalyzed conditions . 1,2,4-Triazoles often require milder conditions (e.g., reflux in ethanol) .
- Biological Relevance : 1,2,3-Triazoles are common in click chemistry, whereas 1,2,4-triazoles are prioritized in antifungal and kinase inhibitor development .
Trifluoromethyl/Trifluoromethoxy Derivatives
Examples : CP 55 (), Compound I-40 ()
- Substituent Effects :
- Synthetic Complexity : CF3 derivatives require multi-step protocols (e.g., RP-HPLC purification) , whereas the parent compound is synthesized in fewer steps .
Triazolone and Hydroxyphenyl Analogues
Example: 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one ()
- Functional Groups : Hydroxyphenyl and triazolone moieties improve solubility via hydrogen bonding.
- Applications : Hydroxyphenyl triazolones are explored in metal coordination chemistry, contrasting with the benzaldehyde derivative’s role in covalent inhibitor design .
Pharmacological Potential
- Antifungal Activity : 1,2,4-Triazole derivatives (e.g., MET in ) are established plant growth regulators, suggesting agrochemical applications. The benzaldehyde variant’s reactivity could be harnessed for antifungal hydrazones .
- Kinase Inhibition : Compounds like I-40 () demonstrate kinase inhibitory activity, with the aldehyde group enabling Schiff base formation for target engagement .
Q & A
Q. What are the standard synthetic routes for preparing 4-(1H-1,2,4-Triazol-3-yl)benzaldehyde?
The compound is typically synthesized via condensation reactions. A common method involves refluxing a substituted benzaldehyde derivative with a triazole-containing precursor (e.g., 4-amino-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst. The reaction mixture is refluxed for 4–6 hours, followed by solvent evaporation under reduced pressure and filtration to isolate the product . Characterization via NMR and ESI-MS is recommended to confirm purity and structure .
Q. How can crystallographic data for this compound be obtained and refined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELX (e.g., SHELXL for refinement) to process diffraction data. For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots. Ensure high-resolution data (≤ 1.0 Å) to resolve potential disorder in the triazole or benzaldehyde moieties .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : and NMR to confirm substituent positions and purity.
- Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns.
- HPLC/SFC : For enantiomeric purity assessment, especially if stereoisomers are synthesized (e.g., retention times of 1.29–2.45 min in SFC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent selection : Ethanol is standard, but DMF or THF may enhance solubility of bulky intermediates.
- Catalysis : Substituents on the benzaldehyde (e.g., electron-withdrawing groups) may require Lewis acids (e.g., ZnCl) to accelerate condensation .
- Temperature control : Microwave-assisted synthesis can reduce reaction time and improve regioselectivity .
Q. How do stereochemical variations (e.g., enantiomers) impact biological activity?
Stereoisomers of triazole derivatives exhibit distinct biological profiles. For example, enantiomer 96 (SFC retention time: 1.41 min) may show higher binding affinity to target enzymes than 97 (2.45 min) due to spatial compatibility with active sites. Use chiral HPLC/SFC and molecular docking studies to correlate stereochemistry with activity .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Discrepancies in bond lengths : Compare DFT-optimized geometries (e.g., Gaussian 09) with experimental XRD data.
- Dynamic disorder : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model atomic motion .
- Validation tools : Use PLATON or CheckCIF to identify outliers in structural parameters .
Q. How can biological activity be evaluated in vitro and in vivo?
- In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) via fluorescence-based assays.
- Toxicity profiling : Measure LD values (e.g., 160.6 mg/kg for triazole derivatives in rodents) and monitor biomarkers like ALT, AST, and creatinine .
- Histopathology : Assess liver/kidney damage via tissue staining (e.g., hematoxylin-eosin) to detect necrosis or vacuolar degeneration .
Q. What are the challenges in functionalizing the triazole ring for targeted applications?
- Regioselectivity : The 1,2,4-triazole ring has three reactive positions (N1, N2, N4). Use protecting groups (e.g., triphenylmethyl) to direct substitutions to N3 .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids can introduce aryl groups at the benzaldehyde para-position .
Methodological Tables
Table 1. Key Analytical Data for Stereoisomers of Triazole Derivatives
| Compound | Retention Time (SFC, min) | Purity (HPLC, %) | ESI-MS (m/z) |
|---|---|---|---|
| 96 | 1.41 | >99 | 478.2 [M+H]+ |
| 97 | 2.45 | >99 | 478.2 [M+H]+ |
Table 2. Toxicity Parameters for Triazole Derivatives in Rodents
| Compound | LD (mg/kg) | ALT Increase (%) | AST Increase (%) |
|---|---|---|---|
| 1 | 391.7 | 220 | 180 |
| 3 | 160.6 | 310 | 260 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
